N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide
Overview
Description
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a tetrahydrofuran carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The thiazole ring can also participate in binding interactions with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)formamide
- 2-(4-nitrophenyl)-1,3-thiazole
- Tetrahydrofuran-2-carboxamide derivatives
Uniqueness
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide is unique due to its combination of a nitrophenyl group, a thiazole ring, and a tetrahydrofuran carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c18-13(12-5-2-6-21-12)16-14-15-11(8-22-14)9-3-1-4-10(7-9)17(19)20/h1,3-4,7-8,12H,2,5-6H2,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZHZBXYHAROST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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